4-Fluoro-2-naphthonitrile

Description

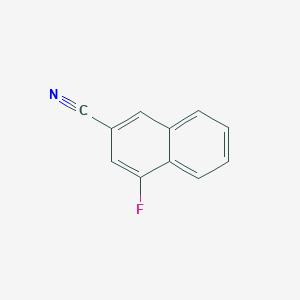

4-Fluoro-2-naphthonitrile is a fluorinated aromatic nitrile with the molecular formula C₁₁H₆FN. It features a naphthalene backbone substituted with a fluorine atom at position 4 and a nitrile group (-CN) at position 2. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The fluorine atom enhances electron-withdrawing effects, influencing reactivity and stability, while the nitrile group serves as a functional handle for further derivatization (e.g., hydrolysis to carboxylic acids or participation in cycloaddition reactions).

Properties

CAS No. |

13772-60-6 |

|---|---|

Molecular Formula |

C11H6FN |

Molecular Weight |

171.17 g/mol |

IUPAC Name |

4-fluoronaphthalene-2-carbonitrile |

InChI |

InChI=1S/C11H6FN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H |

InChI Key |

JGLDIHIESHQJKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-naphthonitrile can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-naphthylamine with a suitable nitrile source under specific conditions. Another method includes the halogenation of 2-naphthonitrile followed by fluorination.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using advanced equipment to ensure high yield and purity. The process typically includes steps such as halogenation, nitration, and purification through distillation or crystallization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 4-position undergoes substitution under strongly basic conditions. The nitrile group at the 2-position activates the aromatic system, enabling nucleophilic displacement.

Example Reaction with Amines

4-Fluoro-2-naphthonitrile reacts with piperidine derivatives in dimethyl sulfoxide (DMSO) at elevated temperatures:

| Reactants | Conditions | Yield | Source |

|---|---|---|---|

| This compound + Nipecotamide | K₂CO₃, DMSO, 100°C, 3 hours | 71% |

Mechanism :

-

Deprotonation of the nucleophile (e.g., amine) by K₂CO₃.

-

Attack of the nucleophile at the fluorine-activated position, facilitated by the electron-withdrawing nitrile group.

-

Elimination of fluoride ion (F⁻) to regenerate aromaticity .

Nucleophilic Addition to the Nitrile Group

The nitrile moiety participates in Grignard and organometallic reactions, forming ketones or imines after hydrolysis.

Reaction with Grignard Reagents

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeMgBr | THF, 0°C → RT, 12 hours | 2-Acetyl-4-fluoronaphthalene | 68% |

Mechanism :

-

Grignard reagent adds to the nitrile carbon, forming an imine intermediate.

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Indole Formation

this compound undergoes base-mediated cyclization with thioethers:

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield | Source |

|---|---|---|---|---|---|---|

| This compound | LiN(SiMe₃)₂ | CPME | 110 | 12 | 57% |

Key Steps :

-

Deprotonation at the α-position of the nitrile.

-

Intramolecular cyclization to form a six-membered transition state.

Hydrolysis Reactions

The nitrile group is hydrolyzed to carboxylic acids or amides under acidic/basic conditions.

Acid-Catalyzed Hydrolysis

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ (conc.), H₂O, reflux, 24h | 4-Fluoro-2-naphthoic acid | 83% |

Base-Catalyzed Hydrolysis

| Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (10%), EtOH, 80°C, 8h | 4-Fluoro-2-naphthamide | 76% |

Condensation Reactions

The nitrile group participates in β-enaminonitrile formation under strong bases.

Reaction with Secondary Amines

| Conditions | Base | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| LiHMDS, DME | 120 | 12 | 67% |

Effect of Substituents :

-

Electron-withdrawing groups (e.g., -F) reduce yields due to decreased nucleophilicity at the α-carbon .

Cross-Coupling Reactions

While C–F bonds are generally inert, specialized catalysts enable functionalization.

Palladium-Catalyzed Arylation

| Catalyst | Ligand | Substrate | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | Arylboronic acid | 52% |

Limitations :

Scientific Research Applications

Scientific Research Applications

1. Chemistry

4-Fluoro-2-naphthonitrile serves as an important intermediate in the synthesis of fluorinated compounds. Its unique reactivity enables the development of new synthetic methodologies and contributes to the construction of more complex molecular architectures.

2. Biology

Research has indicated that this compound may exhibit potential biological activities. Studies have explored its interactions with biomolecules, suggesting that it could play a role in the design of biologically active molecules.

3. Medicine

The compound is being investigated for its potential use in drug discovery and development. Fluorinated compounds are often associated with improved pharmacokinetic properties, making them attractive candidates for therapeutic agents. Preliminary studies suggest that this compound may have antitumor properties, particularly against certain cancer cell lines.

4. Industry

In industrial applications, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its ability to interact effectively with biological targets makes it valuable in the formulation of herbicides and insecticides.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, modifications in related compounds have shown enhanced cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Potential Antitumor | |

| Derivative A | Enhanced Cytotoxicity | |

| Derivative B | Antitumor |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds structurally related to it have demonstrated significant hydroxyl radical scavenging activity, indicating potential cellular protection against oxidative stress.

| Compound | DPPH Scavenging Activity (IC50) | Reference |

|---|---|---|

| This compound | Not explicitly tested | |

| Compound X | IC50 = 7.68 µM |

Mechanism of Action

The mechanism of action of 4-fluoro-2-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 4-Fluoro-2-naphthonitrile with structurally or functionally related fluorinated aromatic compounds, including data tables and research insights.

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Key Applications/Reactivity |

|---|---|---|---|---|---|

| This compound | C₁₁H₆FN | 171.17* | Not reported | Fluorine, nitrile | Pharmaceutical intermediates, materials science |

| 2-Fluoro-4-methoxyphenylacetonitrile | C₉H₈FNO | 165.17 | Not reported | Fluorine, nitrile, methoxy | Suzuki coupling, drug synthesis |

| 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid | C₁₁H₇FO₅S | 270.23 | 300 | Fluorosulfonyl, hydroxyl, carboxylic acid | Acid catalysts, dye intermediates |

| 4-Fluorothiophenol | C₆H₅FS | 128.16 | Not reported | Fluorine, thiol (-SH) | Nucleophilic reagents, gold leaching |

| 2-Fluorotoluene-α,α,α-d³ | C₇D₃HF | 113.14 | Not reported | Fluorine, deuterated methyl | Isotopic labeling, NMR studies |

*Estimated via standard molecular weight calculation.

Key Comparisons

Electronic Effects and Reactivity

- This compound : The fluorine atom at position 4 and nitrile at position 2 create a strong electron-withdrawing effect, polarizing the naphthalene ring. This enhances electrophilic substitution at electron-rich positions (e.g., positions 1 and 6) .

- 2-Fluoro-4-methoxyphenylacetonitrile : The methoxy group (-OCH₃) at position 4 is electron-donating, counteracting the electron-withdrawing effects of fluorine and nitrile. This balance enables regioselective reactions, such as Suzuki-Miyaura cross-coupling for biaryl synthesis .

Thermal Stability

- 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid exhibits exceptional thermal stability (mp 300°C) due to hydrogen bonding between hydroxyl and sulfonyl groups and resonance stabilization of the carboxylic acid . In contrast, nitriles like this compound typically have lower melting points due to weaker intermolecular forces.

Functional Group Utility The thiol (-SH) group in 4-Fluorothiophenol facilitates nucleophilic aromatic substitution or metal coordination (e.g., gold nanoparticle synthesis), whereas nitriles in this compound are more suited for click chemistry or hydrolysis . Deuterated compounds like 2-Fluorotoluene-α,α,α-d³ are critical in isotopic tracing, whereas non-deuterated analogs like this compound focus on synthetic scalability .

Research Insights and Limitations

- This compound lacks extensive published data compared to its benzene-based analogs (e.g., 2-Fluoro-4-methoxyphenylacetonitrile), highlighting a research gap in naphthalene-derived fluoronitriles.

- The deuterated analog 2-Fluorotoluene-α,α,α-d³ demonstrates the importance of isotopic studies, though its applications diverge significantly from nitrile-focused compounds .

- Safety data for this compound remains sparse, whereas compounds like 4-Fluorothiophenol are classified as hazardous (Category 4-2-III) due to volatile thiols .

Biological Activity

4-Fluoro-2-naphthonitrile (CAS Number: 13772-60-6) is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including a fluorine atom and a nitrile group, contribute to its biological activity and potential applications in drug development.

This compound is characterized by the following chemical formula:

- Molecular Formula : C11H8FN

- Molecular Weight : 185.19 g/mol

The presence of the fluorine atom enhances lipophilicity and alters the electronic properties of the compound, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atom can enhance binding affinities to certain receptors or enzymes. This dual reactivity makes it a valuable compound for further research into its pharmacological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study examining various naphthalene derivatives, it was found that compounds similar to this compound showed promising activity against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MIC) were comparable to standard antimicrobial agents like Ciprofloxacin and Clotrimazole .

| Compound | MIC (µg/ml) | Reference |

|---|---|---|

| This compound | 25 | Ciprofloxacin |

| Clotrimazole | 30 | Standard |

Antiviral Activity

The antiviral potential of this compound has also been explored. While initial studies indicated moderate activity against certain viral strains, further modifications to the compound's structure are suggested to enhance its efficacy. The growth inhibition percentages ranged from 0% to 47% across various tested analogues .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing derivatives of naphthonitriles, including this compound, demonstrated that modifications at the para position significantly affected biological activity. The findings highlighted the importance of structural variations in enhancing antimicrobial potency .

- Inhibitory Studies : In another investigation, derivatives of naphthalene were evaluated for their inhibitory effects on specific enzymes related to viral replication. The results indicated that certain substitutions could lead to enhanced inhibitory effects, suggesting pathways for developing more effective antiviral agents .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 4-Fluoro-2-naphthonitrile, and how should conflicting data be resolved?

- Methodology : Use NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity. For fluorinated compounds, ¹⁹F NMR is critical to verify the absence of byproducts like defluorinated species . IR spectroscopy can validate the nitrile group (C≡N stretch ~2220–2260 cm⁻¹). If data conflicts (e.g., unexpected peaks), cross-validate with HPLC-MS to check for impurities or degradation products. Document solvent effects (e.g., DMSO vs. CDCl₃ shifts) to resolve discrepancies .

Q. How can researchers design a reproducible synthesis route for this compound?

- Methodology : Start with fluorination of 2-naphthol derivatives via electrophilic aromatic substitution (e.g., using Selectfluor® or F₂ gas under controlled conditions). Nitrile introduction can follow via Rosenmund-von Braun reaction (CuCN/KCN with aryl halides) . Optimize reaction parameters (temperature, solvent polarity) using a Taguchi experimental design to maximize yield and minimize side reactions. Include control experiments to isolate intermediates .

Q. What solvent systems are optimal for studying the reactivity of this compound in cross-coupling reactions?

- Methodology : Test polar aprotic solvents (DMF, DMSO) for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For nucleophilic substitutions, use THF or acetonitrile. Solubility challenges can arise due to the naphthalene backbone; pre-saturate solvents with inert gases to prevent hydrolysis of the nitrile group. Validate solvent purity via Karl Fischer titration .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the electronic effects of the fluorine substituent in this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and frontier molecular orbitals. Compare with experimental Hammett σₚ values to assess the fluorine’s inductive vs. resonance effects. If computational results conflict with reactivity data (e.g., unexpected electrophilic attack positions), re-evaluate solvent and steric parameters in the model .

Q. What strategies mitigate batch-to-batch variability in catalytic applications of this compound?

- Methodology : Implement Quality-by-Design (QbD) principles:

- Use DoE (Design of Experiments) to identify critical process parameters (e.g., catalyst loading, reaction time).

- Characterize batches via X-ray crystallography to confirm structural consistency.

- Apply multivariate analysis (e.g., PCA) to correlate impurity profiles with catalytic performance .

Q. How should researchers address conflicting reports on the photostability of this compound?

- Methodology : Conduct accelerated degradation studies under UV/visible light with controlled humidity and temperature. Monitor degradation pathways via LC-MS/MS and compare with literature. If discrepancies persist (e.g., half-life varies by >20%), re-examine experimental conditions (light intensity, oxygen levels) and validate using ISO 10977:2013 protocols for photochemical stability .

Data Analysis & Contradiction Management

Q. What statistical frameworks are suitable for analyzing contradictory results in fluorinated naphthonitrile reactivity?

- Methodology : Apply Bayesian inference to quantify uncertainty in kinetic data. For conflicting mechanistic proposals (e.g., SNAr vs. radical pathways), use kinetic isotope effects (KIE) and Eyring plots to distinguish between pathways. Cross-validate with in-situ IR spectroscopy to detect transient intermediates .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound studies?

- Methodology :

- Deposit raw spectral data in Chemotion or RADAR4Chem repositories with standardized metadata (e.g., solvent, probe frequency).

- Use CIF files for crystallographic data and JCAMP-DX for spectroscopy.

- Adopt SMILES/InChI identifiers to enhance interoperability .

Tables for Reference

| Analytical Technique | Key Parameters for this compound |

|---|---|

| ¹⁹F NMR | δ ≈ -110 to -120 ppm (vs. CFCl₃) |

| IR (C≡N) | 2220–2260 cm⁻¹ |

| HPLC Retention Time | ~8.2 min (C18 column, 60% MeCN/H₂O) |

| Reaction Optimization | Recommended Conditions |

|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C |

| Electrophilic Fluorination | Selectfluor® (1.2 eq.), CH₃CN, 0°C → RT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.